N,N-dimethyl-4-(trifluoromethyl)-1H-pyrrole-3-sulfonamide
Description
N,N-Dimethyl-4-(trifluoromethyl)-1H-pyrrole-3-sulfonamide is a heterocyclic sulfonamide featuring a pyrrole core substituted with a trifluoromethyl group at the 4-position and a dimethylsulfonamide moiety at the 3-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide contributes to hydrogen-bonding interactions, making it a candidate for pharmaceutical applications. The following analysis extrapolates insights from structurally analogous sulfonamide derivatives and heterocycles.
Properties
IUPAC Name |
N,N-dimethyl-4-(trifluoromethyl)-1H-pyrrole-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O2S/c1-12(2)15(13,14)6-4-11-3-5(6)7(8,9)10/h3-4,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKLZCDPGOEAJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CNC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(trifluoromethyl)-1H-pyrrole-3-sulfonamide typically involves the introduction of the trifluoromethyl group and the sulfonamide group onto a pyrrole ring. One common method involves the reaction of 4-(trifluoromethyl)pyrrole with dimethylamine and a sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(trifluoromethyl)-1H-pyrrole-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N,N-dimethyl-4-(trifluoromethyl)-1H-pyrrole-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(trifluoromethyl)-1H-pyrrole-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Core Heterocycle and Substituent Analysis
Target Compound :
- Core : 1H-pyrrole.
- Substituents :
- 4-position: Trifluoromethyl (-CF₃).
- 3-position: N,N-Dimethylsulfonamide (-SO₂N(CH₃)₂).
Analogous Compounds :
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Core: Pyrazolo[3,4-d]pyrimidine fused with chromen-4-one. Substituents: Fluorophenyl, sulfonamide. Key Properties: Melting point 175–178°C, molecular weight 589.1 g/mol .
4,4,4-Trifluoro-N-(cis-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)butane-1-sulfonamide (): Core: Pyrrolo[2,3-d]pyrimidine. Substituents: Cyclobutyl, trifluorobutyl-sulfonamide. Key Properties: 21% synthetic yield, broadened NMR peaks due to restricted rotation .
(3R,4R)-N-(5-(3-(tert-butoxy)-5-fluorophenyl)-1-trifluoromethyl-1H-pyrazol-3-yl)-4-methyl-5-oxopyrrolidine-3-carboxamide ():
Comparative Data Table
Functional and Pharmacological Implications
- Trifluoromethyl Group :
- Sulfonamide Moieties :
- Heterocyclic Cores :
- Pyrazoles () and pyrimidines (–2) are prevalent in kinase inhibitors. The pyrrole core in the target compound may offer unique electronic properties due to its aromaticity and smaller ring size.
Biological Activity
N,N-Dimethyl-4-(trifluoromethyl)-1H-pyrrole-3-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a trifluoromethyl group and a sulfonamide moiety, contributing to its unique chemical properties. Its molecular formula is , with a molar mass of approximately 242.21 g/mol. The trifluoromethyl group enhances lipophilicity, potentially influencing its biological interactions and pharmacokinetics.
This compound primarily acts as an inhibitor of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in physiological processes. The inhibition of this enzyme can lead to therapeutic effects in conditions such as glaucoma and edema by reducing intraocular pressure and fluid retention, respectively.
Inhibition of Carbonic Anhydrase
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on carbonic anhydrase. The fluorinated sulfonamide derivatives are particularly noted for their potency in this regard, making them valuable in therapeutic applications.
Comparative Biological Activity
To understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| N,N-Dimethylsulfamoylbenzene | Structure | Lacks trifluoromethyl substitution | Moderate carbonic anhydrase inhibition |
| 5-Fluoro-N,N-dimethyl-1H-pyrrole-3-sulfonamide | Structure | Different heterocyclic ring | Significant anticancer activity |
| 4-(Trifluoromethyl)pyrimidine | Structure | Base structure without sulfonamide | Limited biological data |
The presence of the trifluoromethyl group in this compound enhances its biological activity compared to other similar compounds.
Study on Carbonic Anhydrase Inhibition
A study investigated the inhibitory effects of various sulfonamide derivatives on carbonic anhydrase isoforms. It was found that this compound exhibited competitive inhibition with a Ki value indicative of strong binding affinity at the enzyme's active site. This suggests a potential role in treating conditions related to carbonic anhydrase dysfunction.
Antitumor Activity Exploration
In another research effort focusing on pyrrole derivatives, specific compounds demonstrated notable antiproliferative activity against MDA-MB human cancer cell lines. Although this compound was not directly tested, its structural analogs showed promising results that warrant further exploration into its anticancer capabilities .
Q & A
Q. What are the optimized synthetic routes for N,N-dimethyl-4-(trifluoromethyl)-1H-pyrrole-3-sulfonamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of sulfonamide derivatives typically involves multi-step reactions, including sulfonation, amidation, and cyclization. For example, analogous compounds are synthesized using polar aprotic solvents (e.g., DMF or THF) under inert atmospheres, with catalysts like K₂CO₃ to facilitate deprotonation and nucleophilic substitution . Key optimization strategies include:
- Temperature Control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
- Solvent Selection : DMF enhances solubility of intermediates, while THF is preferred for moisture-sensitive steps.
- Catalysts : Alkali carbonates (e.g., K₂CO₃) improve sulfonamide bond formation efficiency .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., trifluoromethyl groups show distinct deshielding; aromatic protons appear as multiplet signals). For example, trifluoromethyl groups in similar compounds exhibit ¹⁹F NMR shifts near -60 ppm .
- IR Spectroscopy : Confirms sulfonamide S=O stretches (1350–1150 cm⁻¹) and N–H bends (if present) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) with precision <5 ppm error .
Q. What physicochemical properties (e.g., solubility, stability) are relevant for handling this compound?
Methodological Answer:
- Melting Point : Analogous sulfonamides exhibit melting points between 130–150°C, suggesting moderate thermal stability .
- Solubility : Likely soluble in DMSO or DMF but poorly in water due to hydrophobic trifluoromethyl and dimethyl groups.
- Stability : Sulfonamides are generally stable under inert conditions but may hydrolyze in strong acidic/basic environments. Storage at -20°C in anhydrous solvents is recommended .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
Methodological Answer: DFT calculations (e.g., B3LYP/6-31G* level) predict:
- HOMO-LUMO Gaps : Correlate with chemical reactivity; smaller gaps suggest higher electrophilicity .
- Electrostatic Potential Maps : Highlight nucleophilic/electrophilic sites (e.g., sulfonamide sulfur as electrophilic).
- Charge Distribution : Trifluoromethyl groups induce electron-withdrawing effects, polarizing the pyrrole ring .
- Validation : Compare computed NMR chemical shifts with experimental data to refine computational models .
Q. What experimental and computational approaches identify potential biological targets (e.g., enzyme inhibition)?
Methodological Answer:
- Molecular Docking : Use software (AutoDock, Schrödinger) to screen against protein databases (e.g., COX-2 for anti-inflammatory activity) .
- Kinetic Assays : Measure IC₅₀ values for enzyme inhibition (e.g., fluorescence-based assays for proteases or kinases).
- SAR Studies : Modify substituents (e.g., dimethyl groups, trifluoromethyl position) to assess activity trends .
Q. How do advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) resolve structural ambiguities?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Assigns coupling between protons and carbons, critical for confirming regiochemistry in heterocycles .
- X-ray Crystallography : Provides absolute configuration data; for example, similar compounds show planar sulfonamide groups with dihedral angles <10° relative to the pyrrole ring .
- Dynamic NMR : Detects rotational barriers in sulfonamide bonds, influencing conformational stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
